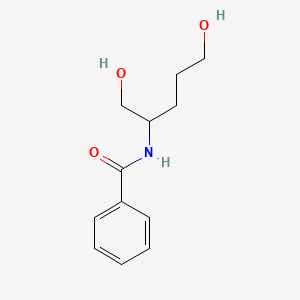

N-(1,5-dihydroxypentan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(1,5-dihydroxypentan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGWJXIMZBGAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745299 | |

| Record name | N-(1,5-Dihydroxypentan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100370-35-2 | |

| Record name | N-(1,5-Dihydroxypentan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1,5-dihydroxypentan-2-yl)benzamide: Chemical Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,5-dihydroxypentan-2-yl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzoyl group attached to a dihydroxylated pentyl amine, presents multiple points for potential biological interactions. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and a thorough description of its characterization using modern spectroscopic techniques.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The structure consists of a central pentane chain with a benzamide functional group at the 2-position and hydroxyl groups at the 1- and 5-positions. The presence of a chiral center at the second carbon atom means that this compound can exist as (R)- and (S)-enantiomers.

| Property | Value | Source |

| CAS Number | 100370-35-2 | |

| Molecular Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| Melting Point | 109 °C | |

| Boiling Point (Predicted) | 519.1±40.0 °C | |

| Density (Predicted) | 1.167±0.06 g/cm³ | |

| (S)-Enantiomer CAS | 296766-74-0 |

The dihydroxy-substituted aliphatic chain imparts hydrophilicity, while the benzamide group provides a rigid, aromatic moiety capable of engaging in π-stacking and hydrogen bonding interactions. This amphiphilic nature is a key consideration in its potential pharmacological applications.

Synthesis of this compound

The synthesis of this compound can be logically approached in two main stages: the preparation of the key intermediate, 2-amino-1,5-pentanediol, followed by its N-benzoylation. A plausible and efficient route for the synthesis of the chiral amino alcohol precursor starts from the readily available and enantiopure amino acid, L-glutamic acid.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of (S)-2-Amino-1,5-pentanediol from L-Glutamic Acid

The rationale for starting with L-glutamic acid is its availability as a chiral building block, which allows for the stereospecific synthesis of the (S)-enantiomer of the target molecule. The synthesis involves the reduction of both carboxylic acid functionalities to hydroxyl groups.

Experimental Protocol:

-

Diesterification of L-Glutamic Acid:

-

To a suspension of L-glutamic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield L-glutamic acid dimethyl ester.

-

-

Reduction of L-Glutamic Acid Dimethyl Ester:

-

Method A (Using LiAlH₄): To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous tetrahydrofuran (THF, 20 volumes) at 0 °C under an inert atmosphere, add a solution of L-glutamic acid dimethyl ester (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-1,5-pentanediol.

-

Method B (Using NaBH₄/I₂): To a stirred solution of L-glutamic acid dimethyl ester (1 equivalent) and sodium borohydride (NaBH₄, 4 equivalents) in anhydrous THF at 0 °C, add a solution of iodine (I₂, 2 equivalents) in THF dropwise.[1]

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and treat the residue with aqueous potassium hydroxide.

-

Extract the product with an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.

-

Part 2: N-Benzoylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amines using an acyl chloride in the presence of an aqueous base.[2][3] This method is particularly suitable for amino alcohols as it generally favors N-acylation over O-acylation under these conditions.

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of the target molecule.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve (S)-2-amino-1,5-pentanediol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate funnel, dissolve benzoyl chloride (1.1 equivalents) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

-

Addition of Benzoyl Chloride:

-

Add the solution of benzoyl chloride dropwise to the stirred aqueous solution of the amino alcohol over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[4]

-

Characterization of this compound

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~7.4-7.5 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~6.5 | Broad singlet | 1H | Amide proton (N-H) |

| ~4.0-4.2 | Multiplet | 1H | CH-N |

| ~3.6 | Multiplet | 2H | CH₂-OH (at C1) |

| ~3.5 | Triplet | 2H | CH₂-OH (at C5) |

| ~1.5-1.8 | Multiplet | 4H | CH₂ (at C3 and C4) |

| ~2.5-3.0 | Broad singlet | 2H | OH protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide carbonyl) |

| ~134 | Aromatic (quaternary carbon) |

| ~131 | Aromatic (para-carbon) |

| ~128 | Aromatic (meta-carbons) |

| ~127 | Aromatic (ortho-carbons) |

| ~65 | CH₂-OH (at C1) |

| ~62 | CH₂-OH (at C5) |

| ~50 | CH-N |

| ~30-35 | CH₂ (at C3 and C4) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H and N-H stretching |

| 3060 | Aromatic C-H stretching |

| 2940, 2860 | Aliphatic C-H stretching |

| 1635 | C=O stretching (Amide I) |

| 1540 | N-H bending (Amide II) |

| 1450, 1580 | Aromatic C=C stretching |

| 1050 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 223 or 224, respectively. Fragmentation patterns would likely show losses of water, the hydroxymethyl group, and cleavage of the amide bond.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The described synthetic route, starting from L-glutamic acid, offers a reliable method for obtaining the enantiopure (S)-isomer. The detailed characterization data, based on established spectroscopic principles for similar molecules, provides the necessary tools for researchers to confidently identify and assess the purity of the synthesized compound. This information is critical for any further investigation into the potential biological activities and applications of this molecule in drug discovery and development.

References

- Maddani, M., & Prabhu, K. R. (2010). A new and convenient protocol for the reduction of carboxylic acids to alcohols. Journal of Organic Chemistry, 75(7), 2327–2332.

- BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.

- BenchChem. (2025). Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide.

-

Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to N-(1,5-dihydroxypentan-2-yl)benzamide

Abstract: This technical guide provides a detailed predictive analysis of the spectral data for N-(1,5-dihydroxypentan-2-yl)benzamide, a compound of interest for researchers in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing its structural features—a benzamide moiety linked to a dihydroxypentyl chain—we provide expert interpretation of expected chemical shifts, vibrational frequencies, and fragmentation patterns. This guide also outlines robust, field-proven protocols for acquiring high-fidelity spectral data, establishing a self-validating framework for future experimental work. The content herein is designed to serve as a foundational resource for the synthesis, identification, and characterization of this molecule and its analogs.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ) is a molecule that merges a rigid aromatic benzamide group with a flexible, hydrophilic diol chain.[1] This unique combination suggests potential applications as a pharmaceutical intermediate, a building block in materials science, or a candidate for biological activity screening. The precise confirmation of its chemical structure is paramount for any of these applications, and this is achieved through a multi-technique spectroscopic approach.

The "three pillars" of small molecule characterization—NMR, IR, and Mass Spectrometry—provide orthogonal and complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy identifies the key functional groups present through their characteristic vibrational modes. Mass spectrometry determines the molecular weight and provides vital clues about the structure through analysis of its fragmentation patterns. This guide will systematically predict the expected output from each of these techniques and detail the methodologies to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and potential for diastereotopicity in the pentyl chain. The spectrum is best analyzed by breaking the molecule into its constituent parts. Predictions are based on standard chemical shift values and the known electronic effects of adjacent functional groups.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Notes |

| H-a (Amide N-H) | 8.2 - 8.6 | Doublet (d) | 1H | Coupled to the adjacent C-H proton (H-2). Broadness may vary with solvent and temperature. |

| H-b, H-f (Aromatic, ortho) | 7.8 - 8.0 | Doublet (d) or Multiplet (m) | 2H | Deshielded by the adjacent electron-withdrawing carbonyl group. |

| H-c, H-e (Aromatic, meta) | 7.4 - 7.6 | Multiplet (m) | 2H | Typical aromatic region for benzamide structures.[3] |

| H-d (Aromatic, para) | 7.4 - 7.6 | Multiplet (m) | 1H | Overlaps with meta protons. |

| H-g (Hydroxyl O-H) | 4.5 - 5.5 | Triplet (t) or Broad Singlet (br s) | 1H | Chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. |

| H-h (Hydroxyl O-H) | 4.5 - 5.5 | Triplet (t) or Broad Singlet (br s) | 1H | May be distinct from the other -OH or overlap, depending on conditions. |

| H-2 (CH-N) | 4.0 - 4.3 | Multiplet (m) | 1H | Deshielded by both the nitrogen and the C1 hydroxyl group. |

| H-5 (CH₂-O) | 3.4 - 3.6 | Multiplet (m) | 2H | Deshielded by the adjacent C5 hydroxyl group. |

| H-1 (CH₂-O) | 3.3 - 3.5 | Multiplet (m) | 2H | Deshielded by the C1 hydroxyl group. Protons are likely diastereotopic. |

| H-3, H-4 (CH₂ chain) | 1.4 - 1.8 | Multiplet (m) | 4H | Complex overlapping multiplets in the aliphatic region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The prediction is based on the known effects of substituents on aromatic and aliphatic carbons.[4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C=O (Amide Carbonyl) | 167 - 170 | Characteristic chemical shift for a benzamide carbonyl carbon.[6] |

| C-ipso (Aromatic) | 133 - 136 | Quaternary carbon attached to the carbonyl group. |

| C-para (Aromatic) | 130 - 132 | |

| C-ortho (Aromatic) | 127 - 129 | |

| C-meta (Aromatic) | 126 - 128 | |

| C-1 (CH₂-O) | 63 - 66 | Aliphatic carbon attached to a hydroxyl group. |

| C-5 (CH₂-O) | 59 - 62 | Aliphatic carbon attached to a hydroxyl group. |

| C-2 (CH-N) | 52 - 56 | Aliphatic carbon attached to the amide nitrogen. |

| C-4 (CH₂) | 29 - 32 | |

| C-3 (CH₂) | 25 - 28 |

Recommended Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H and O-H protons, allowing for their observation and coupling.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): To unambiguously assign the complex aliphatic signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for quickly confirming the presence of key functional groups.

Predicted Key Vibrational Modes

The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl, amide, and aromatic functionalities.[7]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity | Notes |

| 3500 - 3200 | O-H stretch (H-bonded) | Alcohols | Strong, Broad | The two hydroxyl groups will lead to a very prominent broad peak due to intermolecular hydrogen bonding.[8] |

| 3400 - 3250 | N-H stretch | Secondary Amide | Medium, Sharp | This peak (Amide A band) will likely appear on the shoulder of the broad O-H stretch.[9] |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic Ring | Medium | Characteristic of aromatic C-H bonds. |

| 3000 - 2850 | C-H stretch (sp³) | Alkyl Chain | Medium | Characteristic of the pentyl chain C-H bonds.[10] |

| ~1640 | C=O stretch (Amide I) | Amide | Strong, Sharp | This is one of the most characteristic and intense peaks in the spectrum for an amide.[8][11] |

| ~1540 | N-H bend (Amide II) | Amide | Medium, Sharp | This band, resulting from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides.[9] |

| 1450, 1500-1600 | C=C stretch | Aromatic Ring | Medium to Weak | Multiple bands are expected for the aromatic ring. |

| ~1250 | C-N stretch (Amide III) | Amide | Medium | Another characteristic amide band.[9] |

| 1200 - 1000 | C-O stretch | Alcohols | Strong | Strong absorption due to the C-O single bond stretch of the primary and secondary alcohols. |

Recommended Experimental Protocol: IR Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to produce a prominent protonated molecular ion.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion: Using ESI in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 224.28. Adducts with sodium, [M+Na]⁺ (m/z 246.26), or potassium, [M+K]⁺ (m/z 262.23), may also be observed.

-

Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. The most probable cleavages occur at the weakest bonds or lead to the formation of stable fragments.[12]

Key Predicted Fragments:

-

Loss of H₂O: Neutral loss of water from the diol chain is highly probable, leading to fragments at m/z 206.

-

Amide Bond Cleavage: Cleavage of the C-N amide bond can occur in two ways:

-

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is a very common and stable fragment for benzamide derivatives and is often the base peak.[13]

-

Formation of the protonated amino-diol fragment at m/z 120.

-

-

Alkyl Chain Fragmentation: Cleavage along the pentyl chain can also occur, particularly alpha-cleavage next to the hydroxyl groups or the nitrogen atom.[14][15]

Recommended Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass accuracy.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

MS/MS Scan: Select the [M+H]⁺ ion (m/z 224) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectral data for this compound. The presented tables of expected values, interpretations of spectral features, and detailed analytical protocols offer a robust framework for any researcher working with this compound. By following these methodologies, scientists can confidently acquire and interpret high-quality data to confirm the synthesis and purity of their material, enabling further research and development.

References

-

National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Available at: [Link]

-

Mamedov, V. A., et al. (2014). Electron ionization mass spectra of alkylated sulfabenzamides - PMC. National Institutes of Health. Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Chart. Available at: [Link]

-

The University of Liverpool Repository. PROTON NMR PREDICTION OF -. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

-

MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines Supplementary Information. Available at: [Link]

-

Royal Society of Chemistry. N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Available at: [Link]

-

Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzamide - Infrared Spectrum. Available at: [Link]

-

Biological Magnetic Resonance Bank (BMRB). bmse000668 Benzamide. Available at: [Link]

-

Alchemist-pharm. (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. Available at: [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. This compound | 100370-35-2 [amp.chemicalbook.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]

- 4. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. journals.co.za [journals.co.za]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

N-Substituted Benzamides: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Executive Summary

The N-substituted benzamide scaffold is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of clinically significant therapeutic agents.[1][2][3] This structural motif's capacity for fine-tuning through substitution allows for the precise modulation of physicochemical properties and target-specific interactions, making it a fertile ground for therapeutic innovation. This guide provides an in-depth exploration of N-substituted benzamide compounds, intended for researchers, scientists, and drug development professionals. We will traverse the landscape of their therapeutic applications, delve into the mechanistic underpinnings of their biological activity, dissect their structure-activity relationships, and outline robust synthetic strategies. Our focus remains on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a blend of technical accuracy and field-proven insight.

The Therapeutic Versatility of the Benzamide Core

The true power of the N-substituted benzamide scaffold lies in its broad spectrum of biological activities.[2][4] By strategically modifying the substituents on both the aromatic ring and the amide nitrogen, medicinal chemists have successfully developed drugs for a multitude of diseases, targeting distinct physiological pathways.

Central Nervous System (CNS) Disorders: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzamides are perhaps most renowned for their impact on CNS disorders, particularly as antipsychotic agents.[5] Their primary mechanism involves the modulation of dopaminergic and, in some cases, serotonergic receptors.[6]

Mechanism of Action: Dopamine Receptor Antagonism Atypical antipsychotic benzamides like sulpiride and amisulpride exert their effects by selectively blocking dopamine D2 and D3 receptors, primarily in the mesolimbic pathways.[7][8][9] At higher doses (e.g., 400-1,200 mg for amisulpride), this postsynaptic blockade alleviates the positive symptoms of schizophrenia, such as hallucinations.[9] Interestingly, at lower doses (e.g., 50 mg), amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release and has been shown to be effective in treating depressive symptoms and the negative symptoms of schizophrenia.[9] This dose-dependent dual mechanism highlights the scaffold's tunability.[9][10] The stereochemistry of these compounds is also crucial; for instance, the affinity for D2 receptors is often confined to a specific enantiomer, as seen with various (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.[11][12]

Caption: Dopamine D2 receptor antagonism by N-substituted benzamides.

Beyond psychosis, certain benzamide derivatives show potent activity as 5-HT1a agonists and 5-HT2 antagonists, contributing to their atypical antipsychotic profile.[6] This polypharmacology, engaging multiple receptor types, can lead to improved efficacy and a more favorable side-effect profile.[5]

Gastrointestinal Disorders: Prokinetic and Antiemetic Agents

N-substituted benzamides are mainstays in managing gastrointestinal motility disorders and chemotherapy-induced nausea and vomiting.

-

Prokinetic Activity: Compounds like metoclopramide and cisapride act as prokinetic agents, enhancing gastrointestinal motility.[13] Their mechanism often involves 5-HT4 receptor agonism, which facilitates the release of acetylcholine from myenteric neurons, thereby stimulating muscle contraction.[13][14] The design of novel benzamides with high selectivity for the 5-HT4 receptor is an active area of research to develop potent prokinetics with fewer side effects.[14][15][16][17]

-

Antiemetic Activity: The antiemetic effect is largely attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[7] However, some newer benzamides, like dazopride and alizapride, have been developed to provide potent antiemetic effects without significant dopamine antagonism, thereby avoiding extrapyramidal side effects.[18][19][20]

Oncology: A New Frontier in Cancer Therapy

A significant body of recent research has focused on N-substituted benzamides as potent anticancer agents.[2][21] Their primary mechanism in this domain is the inhibition of histone deacetylases (HDACs).

Mechanism of Action: HDAC Inhibition HDAC enzymes play a critical role in the epigenetic regulation of gene expression, and their dysregulation is common in cancer.[3] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), typically feature an o-aminobenzamide moiety.[1][3] This structural feature is crucial as it acts as a zinc-binding group (ZBG), chelating the zinc ion at the active site of the HDAC enzyme, thereby inhibiting its function.[3][21][22] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell-cycle arrest and apoptosis in cancer cells.[3]

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

Analgesic and Anti-inflammatory Applications

Certain N-substituted benzamides have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[23][24] Some derivatives exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[25][26] For example, 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides have shown potent COX-1 inhibitory and analgesic activities.[25] Other research points to anti-inflammatory properties mediated by the inhibition of the NF-κB transcription factor, which regulates the expression of pro-inflammatory cytokines like TNF-alpha.[27][28]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of N-substituted benzamides and their biological activity is paramount for rational drug design. Modifications at various positions can dramatically influence potency, selectivity, and pharmacokinetic properties.

The general observation is that electron-withdrawing substituents on the phenyl rings often enhance potency, particularly for antischistosomal and some anticancer agents.[29] The nature of the N-substituent is critical for defining the compound's therapeutic class. For instance, basic amine-containing side chains are common in antipsychotic and prokinetic agents, directing them to CNS and gut receptors, while the specific o-amino group on the benzoyl ring is key for HDAC inhibition in anticancer agents.[3][21]

| Therapeutic Area | Substitution on Benzoyl Ring | Substitution on Amide Nitrogen (N-Substituent) | Effect on Activity | References |

| Anticancer (HDACi) | ortho-Amino group is critical for zinc chelation. | Aromatic or heteroaromatic "cap" group connected by a linker. | The cap group interacts with the enzyme surface; linker length is crucial for optimal positioning of the zinc-binding group. | [21][22][30] |

| Antipsychotic (D2/D3) | Methoxy and chloro/amino groups (e.g., sulpiride) are common. | Pyrrolidinyl or piperidinyl moieties, often with a benzyl group. | The N-substituent's size, basicity, and stereochemistry are key for receptor affinity and selectivity. | [6][11][31] |

| Prokinetic (5-HT4) | 4-Amino-5-chloro-2-methoxy pattern is a classic pharmacophore. | Alkyl chains with a terminal morpholinyl or piperidinyl group. | The side chain mimics serotonin and is crucial for agonist activity at the 5-HT4 receptor. | [14][15][16] |

| Antischistosomal | Electron-withdrawing groups (e.g., NO₂, CF₃) at meta or para positions. | Phenyl ring, also with electron-withdrawing groups. | Increases potency. The amide bond orientation is not always critical. | [29] |

Synthetic Methodologies: From Bench to Production

The construction of the amide bond is central to synthesizing N-substituted benzamides. The choice of methodology depends on factors like substrate scope, scalability, and the presence of sensitive functional groups.

Classical Approach: The Schotten-Baumann Reaction

This robust and well-established method involves the reaction of a benzoyl chloride with an appropriate amine under basic aqueous conditions.[32] It is often the first choice for simple scaffolds due to the high reactivity of acid chlorides and readily available starting materials.

Modern Amide Coupling Reactions

To avoid the often harsh conditions required to prepare acid chlorides, modern coupling reactions starting from the corresponding benzoic acid have become standard. These methods utilize a wide range of coupling agents (e.g., HATU, HOBt/EDC) to activate the carboxylic acid for nucleophilic attack by the amine. This approach offers broader functional group tolerance and milder reaction conditions.[2]

Workflow and Experimental Protocol

The general workflow for synthesis and evaluation is a multi-step process from initial design to biological validation.

Caption: General workflow for synthesis and evaluation.

Detailed Protocol: General Synthesis of N-Substituted Benzamides via HATU Coupling

This protocol describes a standard laboratory procedure for the synthesis of an N-substituted benzamide from a carboxylic acid and an amine using HATU as the coupling agent.

-

Reagent Preparation:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture to act as a proton scavenger.

-

-

Coupling Reaction:

-

To the stirred solution from Step 1, add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents), portion-wise at room temperature.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

-

Workup and Extraction:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, a saturated brine solution. This removes unreacted acid, excess base, and water-soluble byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted benzamide.[32]

-

Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[33][34]

-

Conclusion and Future Perspectives

The N-substituted benzamide scaffold continues to be a privileged structure in medicinal chemistry, demonstrating remarkable therapeutic breadth from CNS disorders to oncology.[2][3][24] The ongoing exploration of this chemical space is driven by the quest for greater target selectivity and improved pharmacological profiles. Future research will likely focus on developing novel derivatives with unique substitution patterns to engage new biological targets, designing compounds with polypharmacological profiles for complex diseases, and refining SAR to overcome challenges like drug resistance and off-target toxicity. The synthesis of novel benzamide derivatives remains a critical endeavor, with the potential to yield next-generation therapeutics for a wide range of human diseases.[4][24]

References

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. [Link]

-

Pankaj, S. K., & Ghoshal, N. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. General Physiology and Biophysics, 17(3), 231-244. [Link]

-

Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. BENTHAM SCIENCE PUBLISHERS. [Link]

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Mfotie Njoya, E., Efange, S. M. N., & Foster, J. M. (2018). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2869-2873. [Link]

-

Kato, S., Morie, T., Kon, T., Yoshida, N., Karasawa, T., & Matsumoto, J. (1993). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 36(17), 2459-2466. [Link]

-

Abbas, A. I., West, A. R., & Meltzer, H. Y. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13264-13276. [Link]

-

Hlasta, D. J., Casey, F. B., Ferguson, E. W., Geyer, H. M., 3rd, Hakes, S. E., Muth, E. A., ... & Zorn, S. H. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1172-1188. [Link]

-

Onishi, H., Ishihara, M., Sasaki, Y., Hanai, R., Nakagawa, H., & Miyata, N. (2011). Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides. ChemMedChem, 6(4), 659-663. [Link]

-

Ottanà, R., Maccari, R., Giglio, M. G., Delia, S., & Vigorita, M. G. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532. [Link]

- Hua, J. (1998). Pharmacological Properties of N-substituted Benzamides as Radio- and Chemosensitizers. University of Lund.

-

Khan, I., Ali, A., Mohammed, A. A., Al-Dhfyan, A., Al-Oqail, M. M., & I. Al-Massarani, S. M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Applied Pharmaceutical Science, 14(10), 1-10. [Link]

-

ResearchGate. (2019). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Hadley, M. S., King, F. D., Martin, R. T., & Turnbll, P. J. (1983). Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide. Journal of Medicinal Chemistry, 26(8), 1147-1151. [Link]

-

Lee, K. T., Lee, J. Y., Kim, M., Lee, J. H., Kim, J., & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1251-1255. [Link]

-

National Institutes of Health. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

-

Iwanaga, Y., Miyashita, N., Mizutani, F., Morikawa, K., Kato, H., Ito, K., & Kawakita, T. (1992). Synthesis, gastrointestinal prokinetic activity and structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives. Chemical & Pharmaceutical Bulletin, 40(1), 202-211. [Link]

-

Kjellén, E., Wennerberg, J., & Pero, R. W. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. IUBMB Life, 48(3), 343-348. [Link]

-

Puech, A. J., Lecrubier, Y., & Simon, P. (1981). Pharmacological classification of benzamides. L'Encephale, 7(2), 145-151. [Link]

-

de Paulis, T., Hall, H., Ogren, S. O., & Wägby, J. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(9), 2746-2754. [Link]

-

Sakaguchi, J., Iwanaga, Y., Miyashita, N., Morikawa, K., Ito, K., & Kawakita, T. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-432. [Link]

-

Scribd. (n.d.). Synthesis of Nsubstituted Benzamide Derivatives and Their Evaluation As Antitumor Agents. Scribd. [Link]

-

Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms. Advances in Biochemical Psychopharmacology, 42, 9-21. [Link]

-

Nan, F., Bai, G., & Luan, X. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 17(10), 11599-11612. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Taylor & Francis Online. [Link]

-

ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Olsson, A., Kjellén, E., & Pero, R. W. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 817-823. [Link]

-

Joss, R. A., Galeazzi, R. L., Bischoff, A. K., & Brunner, K. W. (1985). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. European Journal of Clinical Pharmacology, 27(6), 721-725. [Link]

-

ACS Publications. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. [Link]

-

Quigley, E. M. M. (2001). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of Clinical Gastroenterology, 33(Suppl 1), S13-S19. [Link]

-

Monković, I., Willner, D., Adam, M. A., Brown, M., Crenshaw, R. R., Fuller, C. E., ... & Montzka, T. A. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. Journal of Medicinal Chemistry, 31(8), 1548-1558. [Link]

-

Racagni, G., Canonico, P. L., Ravizza, L., & Pani, L. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134-143. [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Gralla, R. J., Itri, L. M., Pisko, S. E., Squillante, A. E., Kelsen, D. P., Braun, D. W., Jr, ... & Sordillo, P. P. (1981). Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. Cancer Treatment Reports, 65(11-12), 1081-1083. [Link]

-

Lazzarato, L., Donnola, M., Rolando, B., Marini, E., Fruttero, R., Biondi, S., ... & Gasco, A. (2005). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Journal of Medicinal Chemistry, 48(8), 2844-2852. [Link]

-

Lookchem. (n.d.). Substituted Benzamides. 1. Potential Nondopaminergic Antagoinists of Chemotherapy-Induced Nausea and Emesis. Lookchem. [Link]

-

ACS Publications. (n.d.). Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. Journal of Medicinal Chemistry. [Link]

-

Kennedy, P. T., Dai, G., Al-Azzam, M., Bujake, J., Jr, & Raffa, R. B. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Journal of Clinical Pharmacy and Therapeutics, 45(5), 1058-1065. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, gastrointestinal prokinetic activity and structure-activity relationships of novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 25. Design and synthesis of novel cyclooxygenase-1 inhibitors as analgesics: 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

A Technical Guide to Sourcing and Application of N-(1,5-dihydroxypentan-2-yl)benzamide for Pharmaceutical Research

Abstract

N-(1,5-dihydroxypentan-2-yl)benzamide is a member of the versatile benzamide class of chemical compounds, which are integral to numerous pharmacological research and development programs. Benzamide derivatives have been investigated for a wide range of applications, including their potential as antitumor agents, glucokinase activators for diabetes treatment, and modulators of cellular signaling pathways.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, including its chemical identity, known suppliers, quality control considerations, and potential research applications.

Chemical Identity and Physicochemical Properties

Correctly identifying the target compound is the foundational step for any research endeavor. This compound is characterized by a benzamide functional group attached to a dihydroxypentane backbone. It is crucial to note the existence of different stereoisomers and associated CAS numbers, which can have significant implications for biological activity.

Key Identifiers:

-

Molecular Formula: C₁₂H₁₇NO₃[4]

-

Molecular Weight: 223.27 g/mol [4]

-

Chemical Structure:

(Note: Image is a representation)

Two primary CAS Numbers are associated with this compound, distinguishing between its stereoisomeric forms:

-

(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide: CAS No. 296766-74-0 [4]

-

This compound (unspecified stereochemistry): CAS No. 100370-35-2 [5][6]

The choice between the chiral (S)-enantiomer and the racemic mixture is a critical experimental decision. Stereochemistry often dictates pharmacological efficacy and receptor binding affinity; therefore, researchers must select the form most relevant to their hypothesis and clearly report which CAS number was used in their studies.

Physicochemical Data:

-

Storage Conditions: Recommended to be stored sealed in a dry environment at 2-8°C.[4]

-

Appearance: Typically a solid.

Commercial Availability and Supplier Analysis

Our research indicates that this compound is available from specialized chemical suppliers who often cater to the research and development market. The primary supplier identified is BLDpharm, which lists both the (S)-enantiomer and the form with an unspecified CAS number.

| Supplier | Product Name | CAS Number | Purity/Specification | Additional Notes |

| BLDpharm | (S)-N-(1,5-Dihydroxypentan-2-yl)benzamide | 296766-74-0 | Not specified on the public listing; CoA required. | Listed as a chiral building block for asymmetric synthesis.[4] |

| BLDpharm | This compound | 100370-35-2 | Not specified on the public listing; CoA required. | Listed under organic building blocks.[6] |

| ChemicalBook | This compound | 100370-35-2 | Not specified; acts as a directory. | This platform lists global suppliers and manufacturers.[5] |

Expert Insight: When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity (typically determined by HPLC or NMR), identity confirmation (e.g., via mass spectrometry), and levels of residual solvents or impurities. For drug development applications, a purity of >98% is generally recommended.

Sourcing and Validation Workflow

To ensure the integrity of research, a systematic approach to sourcing and validating chemical reagents is essential. The following workflow is recommended.

Caption: Recommended workflow for sourcing and validating research-grade chemicals.

Synthesis and Manufacturing Context

Understanding the synthetic route of a compound provides valuable insight into potential impurities. While specific proprietary methods are not public, a common and logical approach to synthesizing N-substituted benzamides is through the acylation of an amine.[2]

A plausible synthetic pathway for this compound would involve the reaction of 2-amino-1,5-pentanediol with an activated benzoic acid derivative, such as benzoyl chloride , in the presence of a base.

Conceptual Synthesis Pathway

Caption: Conceptual reaction scheme for the synthesis of the target compound.

This process highlights potential impurities to be aware of during quality control, such as unreacted starting materials or by-products from side reactions.

Potential Applications in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry. While this compound itself is not extensively documented in literature, its structural class suggests several promising avenues for investigation.

-

Anticancer Research: Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, some of which function as histone deacetylase (HDAC) inhibitors.[1]

-

Metabolic Diseases: Benzamide derivatives have been successfully developed as glucokinase activators, which are of interest for the treatment of type 2 diabetes.[3]

-

Anti-inflammatory and Immunomodulatory Roles: Structurally related compounds have been identified as sphingosine-1-phosphate (S1P) receptor modulators, a target for treating autoimmune diseases.[2]

Quality Control and Analytical Protocols

Independent verification of a compound's identity and purity is a cornerstone of scientific integrity. The following protocols are generalized frameworks that should be adapted and validated for specific laboratory conditions.

Protocol 1: Purity Determination by Reverse Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules.

-

Objective: To quantify the purity of this compound and detect any impurities.

-

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (or other appropriate modifier)

-

C18 Reverse-Phase HPLC column

-

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10 µg/mL).[7]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution: Run a linear gradient, for example, from 5% B to 95% B over 15 minutes, to ensure the elution of compounds with varying polarities.

-

Detection: Use a UV detector, monitoring at a wavelength appropriate for the benzamide chromophore (typically around 230 nm and 254 nm).

-

Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, general safety precautions for the benzamide class of compounds should be followed. An SDS must be obtained directly from the supplier before handling.

-

General Hazards (Benzamide Class):

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product.[11]

-

Storage: As per supplier recommendation, store in a tightly closed container in a dry, cool (2-8°C) place.[4][11]

Conclusion

This compound, particularly its chiral (S)-enantiomer, represents a valuable building block for researchers in drug discovery. Its commercial availability through specialized suppliers like BLDpharm provides access to this compound for exploratory studies. Due diligence in sourcing—including careful selection of the correct stereoisomer and rigorous in-house analytical validation—is paramount to ensure the reliability and reproducibility of scientific findings. The potential for this compound to serve as a scaffold in developing novel therapeutics for oncology, metabolic disorders, and autoimmune diseases makes it a chemical of significant interest.

References

-

ScienceLab.com. Material Safety Data Sheet - Benzamide. (2010). Available from: [Link]

-

T. Nguyen, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Available from: [Link]

-

LookChem. Cas 83167-24-2, Benzamide, 2-hydroxy-5-((1S)-. Available from: [Link]

-

PubChem. Benzamide | C7H7NO. National Institutes of Health. Available from: [Link]

-

D. H. Phu, et al. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2021). ResearchGate. Available from: [Link]

- Google Patents. Process for the synthesis of a benzamide derivative. WO2003106440A2.

-

M. L. An, et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2001). PubMed. Available from: [Link]

-

Virupaksha Organics Ltd. Additional Information Virupaksha Organics Ltd., Unit- V. Environmental Clearance Portal. Available from: [Link]

-

S. Kumar, et al. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC - NIH. Available from: [Link]

- Google Patents. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. CN103012188A.

-

H. Yousaf, et al. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). ResearchGate. Available from: [Link]

- Google Patents. Benzamide compounds and preparation method thereof. KR100333501B1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 296766-74-0|(S)-N-(1,5-Dihydroxypentan-2-yl)benzamide|BLD Pharm [bldpharm.com]

- 5. This compound | 100370-35-2 [amp.chemicalbook.com]

- 6. 100370-35-2|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. actylislab.com [actylislab.com]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Benzamide Derivatives

Abstract

Benzamide and its derivatives represent a cornerstone in modern pharmaceuticals, exhibiting a diverse range of biological activities.[1] Consequently, the accurate and reliable quantification of these compounds is paramount for quality control, formulation development, and pharmacokinetic studies.[1] This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzamide derivatives. The protocol herein is designed for robustness, precision, and accuracy, rendering it suitable for routine analysis across various laboratory settings.[1] This method employs a reversed-phase C18 column coupled with UV detection, a prevalent and accessible configuration in most analytical laboratories.[1] Adherence to the International Council for Harmonisation (ICH) guidelines for validation ensures the method's reliability and scientific integrity.[1][2]

Introduction: The Significance of Benzamide Derivative Quantification

The benzamide functional group is a key structural motif in a multitude of approved drugs and investigational compounds. Its presence often imparts favorable pharmacological properties. Therefore, the ability to precisely quantify these molecules is a critical aspect of the drug development pipeline, from early-stage discovery through to commercial manufacturing. A well-developed and validated HPLC method ensures that the identity, purity, and potency of these active pharmaceutical ingredients (APIs) are consistently maintained, safeguarding patient safety and therapeutic efficacy.[3]

This guide provides a foundational HPLC method that can be adapted for various benzamide derivatives. We will delve into the rationale behind the selection of chromatographic conditions, provide a step-by-step protocol for analysis, and outline the necessary validation procedures to meet regulatory expectations.

Causality Behind Experimental Choices: A Scientifically Grounded Approach

The development of a robust HPLC method is not a matter of arbitrary selection but rather a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography.

Stationary Phase Selection: The Heart of the Separation

For the separation of moderately polar compounds like many benzamide derivatives, Reversed-Phase HPLC (RP-HPLC) is the technique of choice.[2] The stationary phase, the material packed within the HPLC column, is nonpolar, while the mobile phase is polar.[4][5]

-

Why a C18 Column? A C18 (octadecyl) bonded silica phase is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and versatility.[6][7] It provides excellent retention for a broad range of non-polar to moderately polar compounds, making it an ideal starting point for method development for benzamide derivatives.[7][8] The long alkyl chains of the C18 phase interact with the non-polar regions of the benzamide molecules, leading to their retention.[4]

Mobile Phase Composition: Driving the Elution

The mobile phase in RP-HPLC is typically a mixture of water and a miscible organic solvent.[5] The choice and ratio of these components are critical for achieving optimal separation.

-

Acetonitrile as the Organic Modifier: Acetonitrile is a common choice due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths, which is advantageous for detecting compounds with absorbance maxima below 220 nm.[9][10]

-

Isocratic vs. Gradient Elution: For simplicity and robustness, an isocratic elution (constant mobile phase composition) is often preferred for routine quality control analysis.[8] A 50:50 (v/v) mixture of acetonitrile and water provides a good starting point for balancing retention time and resolution for many benzamide derivatives.[1]

-

The Role of pH: For ionizable compounds, the pH of the mobile phase is a critical parameter that can significantly influence retention time and peak shape.[6][9] While this initial method does not include a buffer, for specific benzamide derivatives with acidic or basic functional groups, buffering the aqueous portion of the mobile phase to a pH at least 1.5 units away from the analyte's pKa can ensure consistent ionization and improve peak symmetry.[11]

Detection Wavelength: Seeing the Analyte

UV-Vis detection is a common and robust method for the quantification of chromophoric compounds like benzamide derivatives.

-

Selection of 254 nm: Many aromatic compounds, including benzamides, exhibit significant absorbance at 254 nm.[10] This wavelength is a good general-purpose choice that often provides a good balance between sensitivity and selectivity. An initial UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[8]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the quantification of a model benzamide derivative.

Materials and Reagents

-

Benzamide reference standard (purity >99%)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required.[1]

| Parameter | Specification |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |

| Mobile Phase | Acetonitrile : Water (50:50, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 254 nm[1] |

| Run Time | 10 minutes[1] |

Preparation of Solutions

-

To prepare 1 L of the mobile phase, carefully mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water.[1]

-

Degas the solution for a minimum of 15 minutes using a sonicator or vacuum filtration to remove dissolved gases, which can cause baseline noise and interfere with pump performance.[1]

-

Accurately weigh approximately 100 mg of the benzamide reference standard.[1]

-

Transfer the weighed standard to a 100 mL volumetric flask.[1]

-

Dissolve the standard in the mobile phase and make up the volume to the mark.[1]

-

Sonicate for 5 minutes to ensure complete dissolution.[1]

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.[1] These solutions will be used to construct the calibration curve.

Sample Preparation (General Procedure for a Solid Dosage Form)

The sample preparation procedure may need to be adapted based on the specific matrix.[1]

-

Accurately weigh a portion of the powdered sample equivalent to 100 mg of the active benzamide compound.[1]

-

Transfer the weighed sample to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate the extraction of the drug.[1]

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[1]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1] This step is crucial to prevent clogging of the column and instrument tubing.[12]

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the established calibration range (e.g., 50 µg/mL).[1]

Experimental Workflow Diagram

Caption: A streamlined workflow for the HPLC quantification of benzamide derivatives.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The validation of this HPLC method should be performed in accordance with ICH Q2(R1) guidelines.[13]

System Suitability

Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

-

Protocol: Analyze a series of at least five concentrations of the benzamide standard solution across the desired range (e.g., 10 to 100 µg/mL).[1] Construct a calibration curve by plotting the peak area against the concentration.[1]

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]

-

Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of the benzamide derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[2]

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[2]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

-

Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day.[1]

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[2]

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[2]

Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[13]

-

Protocol: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[14][15] The drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to induce degradation.[14][15] The stressed samples are then analyzed to ensure that the degradation products do not co-elute with the main peak.

-

Acceptance Criteria: The peak for the benzamide derivative should be pure and free from interference from any degradation products.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally acceptable.[2]

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] A signal-to-noise ratio of 10:1 is commonly used.[2]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol: Introduce small variations in parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

-

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected.

Validation Parameters Summary

| Parameter | Protocol Summary | Acceptance Criteria |

| Linearity | 5 concentrations, plot peak area vs. concentration | r² ≥ 0.999 |

| Accuracy | 3 concentrations, 3 replicates each, spike recovery | Mean recovery 98.0% - 102.0% |

| Precision (Repeatability & Intermediate) | 6 replicates of 100% concentration | RSD ≤ 2% |

| Specificity | Forced degradation studies | No co-elution of degradants |

| LOD | Signal-to-Noise Ratio | ~3:1 |

| LOQ | Signal-to-Noise Ratio | ~10:1 |

| Robustness | Small variations in method parameters | System suitability remains acceptable |

Conclusion

This application note provides a robust and reliable HPLC method for the quantitative determination of benzamide derivatives. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. By understanding the scientific principles behind the experimental choices, researchers and scientists can confidently implement and adapt this method for their specific analytical needs.

References

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available at: [Link]

-

Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

-

HPLC Sample Preparation. Organomation. Available at: [Link]

-

Sample Preparation For HPLC Analysis: Interview Questions. PharmaGuru. Available at: [Link]

-

Sample preparation for HPLC analysis of drug products. ResearchGate. Available at: [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

-

A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]

-

Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf. Available at: [Link]

-

ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

-

Characteristics and Application Scenarios of HPLC Column Stationary Phase. Hawach. Available at: [Link]

-

HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

-

Exploring the Different Mobile Phases in HPLC. Moravek. Available at: [Link]

-